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molecular formula CaCl2 B077840 Calcium chloride Ca 45 CAS No. 14336-71-1

Calcium chloride Ca 45

Cat. No. B077840
M. Wt: 115.86 g/mol
InChI Key: UXVMQQNJUSDDNG-HDMMMHCHSA-L
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Patent
US05723252

Procedure details

78.6 Grams of sodium phosphate (TCP) were dissolved in 300 grams of water. In a separate beaker, 45.3 grams of calcium chloride were dissolved in 300 grams of water. 200 Grams of each of the above solutions were added simultaneously to 200 grams of water, while being sheared at speeds of 12,000 rpm. This shearing was accomplished once the viscosity resulting from the in situ formation of tricalcium phosphate (TCP) particulates needs to be broken down into submicron size in order to be effective as a stabilizer. The amount of in situ TCP generated in this case was 21.3 grams.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
Quantity
45.3 g
Type
reactant
Reaction Step Two
Name
Quantity
300 g
Type
solvent
Reaction Step Two
Name
Quantity
200 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Na+].[Na+].[Na+].[Cl-].[Ca+2:10].[Cl-]>O>[P:1]([O-:5])([O-:4])([O-:3])=[O:2].[Ca+2:10].[Ca+2:10].[Ca+2:10].[P:1]([O-:5])([O-:4])([O-:3])=[O:2] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
45.3 g
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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